3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a thiadiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, thiadiazole derivatives, and thiophene carboxylic acids. The key steps in the synthesis may involve:
Formation of the pyrrolone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiadiazole ring: This step may involve the use of thiadiazole derivatives and coupling reactions.
Attachment of the thiophene ring: This can be done through acylation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection are crucial for maximizing yield.
Purification techniques: Methods such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: This compound is unique due to its combination of a pyrrolone ring, a thiadiazole ring, and a thiophene ring.
Other pyrrolone derivatives: Compounds with similar structures but different substituents may have different properties and applications.
Thiadiazole derivatives: Compounds containing the thiadiazole ring may have similar chemical reactivity but different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-2-(4-propan-2-ylphenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-11(2)12-5-7-13(8-6-12)16-15(17(24)14-4-3-9-27-14)18(25)19(26)23(16)20-22-21-10-28-20/h3-11,16,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEGGULJXFNEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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